2-Methyl-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]propan-1-one
Description
The compound 2-Methyl-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]propan-1-one is a piperazine derivative featuring a substituted pyrimidine ring and a propan-1-one backbone. The molecule’s piperazine moiety is a common scaffold in medicinal chemistry, often contributing to binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
2-methyl-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14(2)19(24)23-11-9-22(10-12-23)17-13-18(21-15(3)20-17)25-16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSLKXPCUSFMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a suitable diamine.
Final Coupling: The final step involves coupling the pyrimidine and piperazine intermediates under suitable conditions to form the target compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Methyl-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]propan-1-one has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Research: It is used in studies to understand biological processes and pathways, including its effects on cellular functions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS: 946231-21-6)
Structural Differences :
Functional Implications :
- Conversely, the methyl group in the target compound could reduce steric hindrance, favoring receptor interactions.
2-Methyl-1-(Phenyl sulfonyl)-4-(piperazin-1-yl)-1H-benzimidazole (Wyeth LLC Patent)
Structural Differences :
Pharmacological Relevance :
- The target compound’s pyrimidine-piperazine scaffold could share binding motifs with serotonin receptors but lacks direct evidence of this activity.
Piperazine Derivatives in Regulatory Contexts (House Bill NO. 1333)
Structural Parallels :
- Compounds like AP-238 (1-(4-cinnamyl-2,6-dimethylpiperazin-1-yl)propan-1-one) and zipeprol share the piperazine-propanone backbone but differ in substituents (e.g., cinnamyl, methoxy-phenyl groups) .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | C23H26N4O2 | 2-methyl-6-phenoxypyrimidin-4-yl | Neurological research? |
| 1-[4-(2-Methyl-6-phenoxy...)propan-1-one | C24H26N4O2 | 3-phenylpropan-1-one | Synthetic intermediate |
| Wyeth 5-HT6 Ligand | C18H20N4O2S | Phenyl sulfonyl, benzimidazole | Serotonin receptor modulation |
Table 2: Pharmacological and Regulatory Profiles
| Compound Name | Receptor Target | Regulatory Status |
|---|---|---|
| Target Compound | Not specified | Unregulated (assumed) |
| AP-238 (House Bill NO. 1333) | Opioid receptors | Controlled substance |
| Wyeth 5-HT6 Ligand | 5-HT6 | Preclinical/Patent |
Q & A
Q. What are the key considerations for synthesizing 2-Methyl-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]propan-1-one?
The synthesis involves multi-step reactions starting with substituted piperazine and pyrimidine precursors. Critical steps include:
- Coupling reactions : Optimize solvent choice (e.g., ethanol or DMF) and temperature (reflux conditions) to enhance yield .
- Purification : Column chromatography is essential to isolate the final product, with solvent gradients (e.g., hexane/ethyl acetate) to resolve impurities .
- Validation : Confirm intermediate structures via H NMR and mass spectrometry before proceeding .
Q. How can researchers assess the compound’s bioactivity in preliminary studies?
Initial screening should focus on:
- In vitro assays : Use receptor-binding studies (e.g., radioligand displacement) to evaluate affinity for neurological targets like serotonin or dopamine receptors .
- Dose-response curves : Test concentrations ranging from nM to µM to determine IC values .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups to validate assay conditions .
Q. What analytical techniques are critical for characterizing this compound?
- Spectroscopy : H/C NMR for structural confirmation, focusing on piperazine and pyrimidine proton environments .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological studies) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) .
Q. How should stability studies be designed for this compound?
Conduct forced degradation under:
- Acidic/basic conditions : Expose to 0.1M HCl/NaOH at 25°C for 24 hours, monitoring degradation via HPLC .
- Thermal stress : Heat to 60°C for 48 hours to assess solid-state stability .
- Light exposure : Use ICH guidelines (e.g., UV light at 365 nm) to evaluate photodegradation .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Advanced strategies include:
- Catalyst screening : Test palladium-based catalysts for Suzuki-Miyaura couplings to enhance pyrimidine-piperazine bond formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
- Flow chemistry : Implement continuous-flow systems for hazardous steps (e.g., sulfonation) to improve safety and reproducibility .
Q. What experimental designs address contradictions in reported bioactivity data?
- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to cross-validate activity .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to analyze dose-response data across multiple replicates .
- Meta-analysis : Compare datasets from PubChem or ChEMBL to identify outliers or assay-specific artifacts .
Q. How can computational modeling predict the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to simulate binding to targets like 5-HT receptors, prioritizing poses with lowest binding energy .
- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability in physiological conditions .
- QSAR models : Train models on pyrimidine derivatives to correlate substituent effects (e.g., methyl vs. fluoro groups) with activity .
Q. What strategies resolve discrepancies in SAR studies for this compound?
- Systematic substitution : Synthesize analogs with variations at the pyrimidine 4-position and piperazine N-atom to map pharmacophore requirements .
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .
- Crystallography : Solve co-crystal structures with target proteins to validate binding hypotheses (e.g., piperazine interactions) .
Q. How can researchers evaluate off-target effects and selectivity?
- Panel screening : Test against unrelated targets (e.g., kinases, GPCRs) using broad-spectrum ligand libraries .
- CETSA (Cellular Thermal Shift Assay) : Measure target engagement in live cells under physiological conditions .
- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. What advanced techniques address challenges in metabolite identification?
- LC-HRMS/MS : Use fragmentation patterns (e.g., neutral loss of 18 Da for HO) to identify phase I/II metabolites in hepatocyte models .
- Isotopic labeling : Synthesize C-labeled analogs to track metabolic pathways via isotopic peaks .
- Cryo-EM : Resolve metabolite-enzyme complexes to elucidate biotransformation mechanisms .
Tables for Key Data
Table 1: Synthetic Optimization Strategies
| Parameter | Optimization Method | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF → Ethanol | Purity ↑ from 85% to 92% | |
| Catalyst | Pd(OAc) → PdCl(PPh) | Yield ↑ from 60% to 78% | |
| Reaction Time | 12h → 30min (microwave) | Time reduced by 95% |
Table 2: Bioactivity Data Comparison
| Assay Type | IC (nM) | Target | Reference |
|---|---|---|---|
| Radioligand Binding | 12 ± 3 | 5-HT | |
| Kinase Inhibition | 480 ± 45 | EGFR | |
| Cell Viability (MTT) | >10,000 | HeLa Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
